(1R,2S)-2-aminocyclopent-3-ene-1-carboxylic acid
Overview
Description
The compound (1R,2S)-2-aminocyclopent-3-ene-1-carboxylic acid is a chiral amino acid derivative that is of interest due to its potential applications in pharmaceuticals and as a building block in organic synthesis. While the provided papers do not directly discuss this compound, they do provide insights into similar chiral cyclic amino acids and their synthesis, which can be informative for understanding the properties and synthesis of (1R,2S)-2-aminocyclopent-3-ene-1-carboxylic acid.
Synthesis Analysis
The synthesis of chiral cyclic amino acids often involves the use of chiral starting materials or chiral catalysts to achieve the desired stereochemistry. For example, the synthesis of a related compound, (3R,4R,5S)-4-acetylamino-5-amino-3-hydroxy-cyclohex-1-ene-carboxylic acid ethyl ester, utilized L-serine as a chiral starting material and employed ring-closing metathesis and diastereoselective Grignard reactions as key steps . Similarly, the synthesis of (1R,2S)-2-aminocyclobutane-1-carboxylic acids was achieved from a chiral bicyclic compound through a [2+2] photocycloaddition reaction . These methods could potentially be adapted for the synthesis of (1R,2S)-2-aminocyclopent-3-ene-1-carboxylic acid by choosing appropriate starting materials and reaction conditions to construct the cyclopentene ring.
Molecular Structure Analysis
The molecular structure of chiral cyclic amino acids is crucial for their biological activity and chemical reactivity. X-ray crystallography can provide detailed information about the molecular conformation, as seen in the study of (1SR, 2RS)-1-[N-(tert-butoxycarbonyl)amino]-2-hydroxymethylcyclopropane-1-carboxylic acid . Conformational analysis using molecular mechanics methods can also predict the stability of different conformations, which is important for understanding the reactivity of these molecules. Such analyses would be relevant for (1R,2S)-2-aminocyclopent-3-ene-1-carboxylic acid to determine its stable conformations and potential for intermolecular interactions.
Chemical Reactions Analysis
Chiral cyclic amino acids can undergo a variety of chemical reactions, often with high stereocontrol. For instance, the enantioselective synthesis of a (1R,5R,9R)-2-azabicyclo[3.3.1]nonane-9-carboxylic acid involved a domino Michael–Dieckman process to control the stereochemistry at multiple centers . The asymmetric cyclopropanation of (E)-N-benzylideneglycine ethyl ester was used to prepare a (1R,2S)-1-amino-2-vinylcyclopropane-carboxylic acid-derived sulfonamide and ethyl ester with high enantiomeric excess . These reactions highlight the potential for (1R,2S)-2-aminocyclopent-3-ene-1-carboxylic acid to participate in stereoselective transformations that could be useful in the synthesis of complex molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of chiral cyclic amino acids, such as solubility, melting point, and reactivity, are influenced by their molecular structure. The presence of functional groups, such as amino and carboxylic acid groups, can lead to the formation of hydrogen bonds and affect the compound's behavior in different environments. While the specific properties of (1R,2S)-2-aminocyclopent-3-ene-1-carboxylic acid are not discussed in the provided papers, the studies of similar compounds can provide a basis for predicting its properties. For example, the presence of hydrogen bonding in the crystal structure of a related compound suggests that (1R,2S)-2-aminocyclopent-3-ene-1-carboxylic acid may also form specific supramolecular structures that could influence its solubility and crystallization behavior .
Scientific Research Applications
Application in Hepatitis C Virus Protease Inhibitors
(1R,2S)-1-Amino-2-vinylcyclopropane-1-carboxylic acid (vinyl-ACCA), a closely related compound to (1R,2S)-2-aminocyclopent-3-ene-1-carboxylic acid, has been identified as a key pharmacophoric unit in the development of hepatitis C virus (HCV) NS3/4A protease inhibitors. This amino acid's unique steric properties and the demand for its asymmetric synthesis highlight its importance in pharmaceutical research (Sato, Izawa, Aceña, Liu, & Soloshonok, 2016).
Synthesis and Practical Applications
A study reported an efficient and cost-effective synthesis method for 1-aminocyclopent-3-ene-1-carboxylic acid, showcasing its value as a versatile intermediate in organic synthesis (Casabona & Cativiela, 2006).
Inhibitor of Enzymatic Synthesis
1-Aminocyclopentane-1-carboxylic acid, a structural analogue of (1R,2S)-2-aminocyclopent-3-ene-1-carboxylic acid, has been found to be a competitive inhibitor in the synthesis of S-adenosyl-L-methionine. This compound's specific ring structure and substituents significantly impact its inhibitory properties, making it relevant in enzymatic and pharmacological studies (Coulter, Lombardini, Sufrin, & Talalay, 1974).
Mechanism of Action
Mode of Action
For example, it could bind to an enzyme’s active site, altering the enzyme’s conformation and activity .
Biochemical Pathways
For instance, it could play a role in protein synthesis or metabolism .
Result of Action
Based on its structural similarity to other amino acids, it may have similar effects, such as influencing protein structure and function .
Action Environment
Environmental factors can influence the action, efficacy, and stability of (1R,2S)-2-aminocyclopent-3-ene-1-carboxylic acid. Factors such as pH, temperature, and the presence of other molecules could potentially affect its stability and interactions with its targets .
properties
IUPAC Name |
(1R,2S)-2-aminocyclopent-3-ene-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2/c7-5-3-1-2-4(5)6(8)9/h1,3-5H,2,7H2,(H,8,9)/t4-,5+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLCBWTXCWRLPIR-UHNVWZDZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC(C1C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C=C[C@@H]([C@@H]1C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60414982 | |
Record name | (1R,2S)-2-aminocyclopent-3-ene-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60414982 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
154568-20-4 | |
Record name | (1R,2S)-2-aminocyclopent-3-ene-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60414982 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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